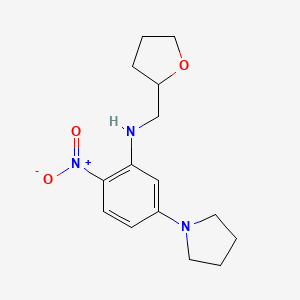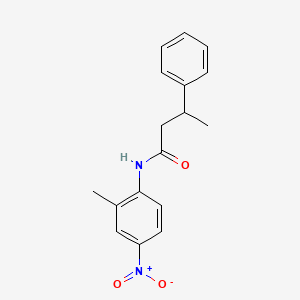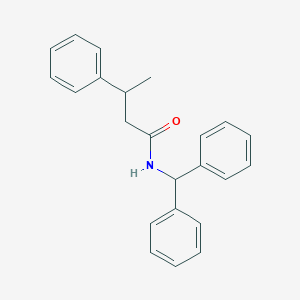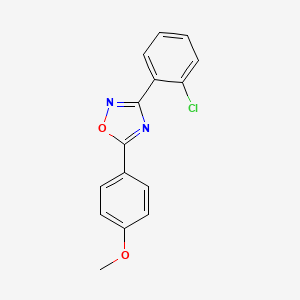
N-(1-methyl-3-phenylpropyl)-9H-xanthene-9-carboxamide
Descripción general
Descripción
N-(1-methyl-3-phenylpropyl)-9H-xanthene-9-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of xanthene derivatives and is commonly referred to as MPX. MPX has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
MPX works by binding to specific targets in cells and tissues, which results in a change in its spectral properties. The exact mechanism of action of MPX is not fully understood, but it is thought to involve interactions with membrane lipids and proteins.
Biochemical and Physiological Effects:
MPX has been found to have a wide range of biochemical and physiological effects, including but not limited to:
1. Membrane labeling: MPX has been shown to selectively label the plasma membrane and intracellular membranes of cells.
2. Protein labeling: MPX has been used to label specific proteins in cells, allowing for their visualization and study.
3. Calcium imaging: MPX has been used as a calcium indicator to monitor changes in intracellular calcium levels in real-time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPX has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. High sensitivity: MPX has high sensitivity, making it a valuable tool for studying low abundance biomolecules.
2. Low cytotoxicity: MPX has low cytotoxicity, allowing for its use in live cell imaging experiments.
3. Spectral properties: MPX has unique spectral properties, making it an ideal tool for studying the localization, dynamics, and interactions of biomolecules in living cells.
Limitations:
1. Cost: MPX is relatively expensive, making it less accessible to researchers with limited budgets.
2. Specificity: MPX may not be specific to certain targets, leading to potential false positives in experiments.
3. Photobleaching: MPX is prone to photobleaching, which can limit its usefulness in long-term imaging experiments.
Direcciones Futuras
There are several future directions for the use of MPX in scientific research, including but not limited to:
1. Development of new derivatives: Researchers are currently working on developing new derivatives of MPX with improved spectral properties and specificity.
2. Application in drug discovery: MPX has the potential to be used in drug discovery by identifying new targets and evaluating the efficacy of potential drugs.
3. In vivo imaging: Researchers are currently working on developing methods for in vivo imaging using MPX, which would allow for the study of biological processes in living organisms.
In conclusion, N-(1-methyl-3-phenylpropyl)-9H-xanthene-9-carboxamide, or MPX, is a synthetic compound with a wide range of scientific research applications. Its unique spectral properties and low cytotoxicity make it a valuable tool for studying the localization, dynamics, and interactions of biomolecules in living cells. While there are limitations to its use, ongoing research is focused on developing new derivatives and applications for MPX in the field of scientific research.
Aplicaciones Científicas De Investigación
MPX has been found to have a wide range of scientific research applications, including but not limited to:
1. Fluorescent labeling: MPX has been used as a fluorescent probe to label proteins, nucleic acids, and other biomolecules. Its unique spectral properties make it an ideal tool for studying the localization, dynamics, and interactions of biomolecules in living cells.
2. Calcium imaging: MPX has been used as a calcium indicator to monitor changes in intracellular calcium levels in real-time. Its high sensitivity and low cytotoxicity make it a valuable tool for studying calcium signaling pathways in various biological systems.
3. Neurotransmitter release: MPX has been used to study the release of neurotransmitters such as dopamine and serotonin from neurons. Its ability to selectively label synaptic vesicles makes it a valuable tool for studying the mechanisms of neurotransmitter release and synaptic plasticity.
Propiedades
IUPAC Name |
N-(4-phenylbutan-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(15-16-18-9-3-2-4-10-18)25-24(26)23-19-11-5-7-13-21(19)27-22-14-8-6-12-20(22)23/h2-14,17,23H,15-16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATBWDBTOYGUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3978953.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide](/img/structure/B3978956.png)
![ethyl {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3978964.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3978969.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid](/img/structure/B3978982.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3978988.png)




![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B3979017.png)
![N-[4-(1-piperidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3979018.png)
![{4-benzyl-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B3979031.png)